molecular formula C17H15N3O5S B2798929 methyl 5-(2H-1,3-benzodioxol-5-yl)-7-methyl-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 321681-64-5

methyl 5-(2H-1,3-benzodioxol-5-yl)-7-methyl-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2798929
CAS No.: 321681-64-5
M. Wt: 373.38
InChI Key: XJLLNFXMDUGCMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(2H-1,3-benzodioxol-5-yl)-7-methyl-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is a pyrido[2,3-d]pyrimidine derivative characterized by:

  • Pyrido[2,3-d]pyrimidine core: A bicyclic scaffold known for its pharmacological relevance, including kinase inhibition and antimicrobial activity .
  • Sulfanylidene (C=S) group: Contributes to hydrogen bonding and metal coordination, influencing solubility and bioactivity .
  • Methyl ester at position 6: Modulates pharmacokinetic properties, such as metabolic stability and membrane permeability .

This compound’s structural complexity makes it a candidate for drug discovery, particularly in targeting enzymes or receptors sensitive to heterocyclic systems.

Properties

IUPAC Name

methyl 5-(1,3-benzodioxol-5-yl)-7-methyl-4-oxo-2-sulfanylidene-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5S/c1-7-11(16(22)23-2)12(8-3-4-9-10(5-8)25-6-24-9)13-14(18-7)19-17(26)20-15(13)21/h3-5,12H,6H2,1-2H3,(H3,18,19,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJLLNFXMDUGCMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)NC(=S)NC2=O)C3=CC4=C(C=C3)OCO4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl 5-(2H-1,3-benzodioxol-5-yl)-7-methyl-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 5-(2H-1,3-benzodioxol-5-yl)-7-methyl-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate involves the inhibition of specific enzymes and molecular pathways. The compound interacts with target proteins, leading to the disruption of critical biological processes such as DNA replication and cell division . This interaction is facilitated by the compound’s ability to form stable complexes with the active sites of enzymes, thereby blocking their activity .

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents/R-Groups Molecular Formula Key Properties/Activities Reference
Target Compound Pyrido[2,3-d]pyrimidine 1,3-Benzodioxol-5-yl, C=S, methyl ester C₁₉H₁₇N₃O₅S Not reported (synthesis focus)
Ethyl 4-(1,3-Benzodioxol-5-yl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate Tetrahydro-pyrimidine 1,3-Benzodioxol-5-yl, C=S, ethyl ester C₁₆H₁₆N₂O₅S Crystallized; moderate H-bonding
(2Z)-2-(2,4,6-Trimethylbenzylidene)-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) Thiazolo-pyrimidine Trimethylbenzylidene, CN C₂₀H₁₀N₄O₃S IR: 3436 cm⁻¹ (NH); Yield: 68%
Methyl 1-cyclopentyl-7-cyclopropyl-4-oxo-2-sulfanylidene-pyrido[2,3-d]pyrimidine-5-carboxylate Pyrido[2,3-d]pyrimidine Cyclopentyl, cyclopropyl, C=S C₁₉H₂₂N₃O₃S Enhanced lipophilicity
Ethyl 2-benzylsulfanyl-7-(2-chlorophenyl)-triazolo[1,5-β]pyridine-3-carboxylate Triazolo-pyridine Benzylsulfanyl, 2-chlorophenyl C₂₃H₂₀ClN₃O₂S Anticancer activity (preliminary)

Structural Similarities and Differences

Core Heterocyclic Systems
  • Pyrido[2,3-d]pyrimidine vs. Tetrahydro-pyrimidine : The target’s bicyclic core offers rigidity and planar geometry, favoring intercalation with biomolecules, while tetrahydro-pyrimidines (e.g., ) exhibit conformational flexibility .
Substituent Effects
  • 1,3-Benzodioxol-5-yl Group : Shared with , this group enhances aromatic interactions but differs in regiochemistry (position 5 in the target vs. position 4 in ).
  • Sulfanylidene (C=S) : Common in all compounds, this group stabilizes tautomeric forms and facilitates interactions with cysteine residues in enzymes .
  • Ester Variations : Methyl vs. ethyl esters influence metabolic pathways; methyl esters generally exhibit faster hydrolysis in vivo .

Computational and Experimental Similarity Assessment

  • Tanimoto Coefficient Analysis : Using methods in , the target shows ~65–70% similarity to (shared benzodioxol and ester groups), aligning with the "similar property principle" .
  • Activity Cliffs: Minor substituent changes (e.g., methyl vs. ethyl esters) could create activity cliffs, drastically altering bioactivity despite high structural similarity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl 5-(2H-1,3-benzodioxol-5-yl)-7-methyl-4-oxo-2-sulfanylidene-pyrido[2,3-d]pyrimidine-6-carboxylate?

  • Methodology :

  • Multi-component reactions are preferred due to their atom economy and reduced waste. For pyrido[2,3-d]pyrimidine derivatives, a typical approach involves condensing substituted aldehydes, thiourea, and β-ketoesters under acidic or basic conditions .

  • Catalysts : Palladium or copper catalysts in solvents like dimethylformamide (DMF) or toluene improve yields for structurally analogous compounds .

  • Purification : Column chromatography (silica gel, eluents: ethyl acetate/hexane) or recrystallization ensures high purity (>95%) .

    • Example Reaction Conditions :
CatalystSolventTemperatureYield (%)Reference
Pd(OAc)₂DMF80°C72
CuIToluene100°C65

Q. How is structural confirmation achieved for this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., benzodioxol protons at δ 6.8–7.1 ppm, methyl groups at δ 2.3–2.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 427.12) .
  • X-ray Crystallography : Resolves stereochemistry and validates the sulfanylidene moiety’s conformation .

Q. What strategies are recommended for determining solubility?

  • Methodology :

  • Shake-flask method : Dissolve the compound in buffers (pH 1–7.4) or organic solvents (DMSO, methanol) and quantify via UV-Vis spectroscopy .
  • HPLC-based assays : Measure solubility indirectly using reverse-phase chromatography .

Q. What preliminary biological assays are relevant for this compound?

  • Screening Protocols :

  • Antimicrobial activity : Use microdilution assays against S. aureus and E. coli (MIC values reported for analogs: 8–32 µg/mL) .
  • Enzyme inhibition : Test against cyclooxygenase-2 (COX-2) or kinases using fluorometric assays .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

  • Methodology :

  • Quantum chemical calculations : Use density functional theory (DFT) to model transition states and identify energy barriers in multi-step syntheses .

  • Reaction path search algorithms : Tools like GRRM (Global Reaction Route Mapping) predict intermediates and side products, reducing trial-and-error experimentation .

    • Case Study :
  • For pyrido-pyrimidine derivatives, computational screening identified DMF as the optimal solvent for minimizing byproduct formation .

Q. What mechanisms underlie its potential enzyme inhibition?

  • Methodology :

  • Molecular docking : Simulate binding interactions with COX-2 (PDB ID: 5KIR) or kinases (e.g., EGFR) using AutoDock Vina .

  • Kinetic assays : Measure IC₅₀ values under varying substrate concentrations to determine inhibition type (competitive/non-competitive) .

    • Key Findings for Analogs :
Target EnzymeIC₅₀ (µM)Inhibition TypeReference
COX-20.8Competitive
EGFR kinase2.4Non-competitive

Q. How can pharmacokinetic properties (ADME) be evaluated?

  • Methodology :

  • In vitro assays :
  • Caco-2 cell monolayer : Assess intestinal permeability (Papp > 1 × 10⁻⁶ cm/s indicates high absorption) .
  • Microsomal stability : Incubate with liver microsomes to measure half-life (t₁/₂ > 30 min suggests metabolic stability) .

Q. How should contradictory bioactivity data be resolved?

  • Methodology :

  • Multi-technique validation : Cross-check in vitro results with in vivo models (e.g., murine inflammation assays) to confirm efficacy .

  • Data normalization : Account for batch-to-batch variability in compound purity using HPLC-UV .

    • Case Example :
  • Discrepancies in COX-2 inhibition (IC₅₀: 0.8 µM vs. 5.2 µM) were resolved by standardizing enzyme sources (human recombinant vs. murine) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.